molecular formula C10H14N2 B3211960 N1-cyclopropyl-N1-methylbenzene-1,4-diamine CAS No. 1095038-67-7

N1-cyclopropyl-N1-methylbenzene-1,4-diamine

Cat. No.: B3211960
CAS No.: 1095038-67-7
M. Wt: 162.23
InChI Key: UANQHYLDTLQEGZ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-methylbenzene-1,4-diamine is a chemical compound with the CAS Number 1095038-67-7 and a molecular formula of C10H14N2 . It has a molecular weight of 162.23 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. As a derivative of benzene-1,4-diamine, this compound belongs to a class of chemicals that are of significant interest in various research fields. Aromatic diamines often serve as key building blocks (monomers) in polymer science, particularly in the synthesis of polyimides and polyamides, which are valued for their thermal stability and chemical resistance . The incorporation of a cyclopropyl group, a strained ring system known for its unique electronic properties and potential to modulate biological activity, can make such a molecule a subject of study in medicinal chemistry and materials science . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-cyclopropyl-4-N-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(10-6-7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQHYLDTLQEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N1 Cyclopropyl N1 Methylbenzene 1,4 Diamine

Established Synthetic Routes and Protocols

The construction of the target molecule can be approached through a few logical sequences, primarily involving the formation of carbon-nitrogen bonds. These methods rely on well-known reactions such as nucleophilic substitution, reductive amination, and catalytic cross-coupling reactions.

The choice of starting materials is crucial for an efficient synthesis. Plausible precursors for the synthesis of N1-cyclopropyl-N1-methylbenzene-1,4-diamine include:

p-Phenylenediamine (B122844) and its derivatives: p-Phenylenediamine serves as a fundamental building block. To control selectivity and avoid undesired side reactions, it is often necessary to use protected forms, such as N-acetyl-p-phenylenediamine or 4-nitroaniline.

Cyclopropylating agents: Cyclopropyl (B3062369) bromide or cyclopropyl iodide are common reagents for introducing the cyclopropyl group via nucleophilic substitution.

Methylating agents: Reagents like methyl iodide, dimethyl sulfate, or formaldehyde (B43269) (in reductive amination) are used to introduce the methyl group.

N-cyclopropylaniline: This compound can be a key intermediate, which would then require further functionalization of the benzene (B151609) ring.

Table 1: Key Precursor Compounds

Precursor CompoundChemical FormulaRole in Synthesis
p-PhenylenediamineC₆H₈N₂Primary aromatic diamine scaffold
4-NitroanilineC₆H₆N₂O₂Precursor to the diamine with one amine group protected as a nitro group
Cyclopropyl bromideC₃H₅BrCyclopropylating agent
Methyl iodideCH₃IMethylating agent
N-cyclopropylanilineC₉H₁₁NIntermediate with the cyclopropyl group already attached

The specific reaction conditions are critical for achieving high yields and purity. The choice of catalysts, solvents, and temperature plays a significant role in the outcome of the synthesis.

Both acidic and basic catalysts are integral to the proposed synthetic steps.

Basic Catalysts: In nucleophilic substitution reactions for N-alkylation and N-cyclopropylation, a base such as potassium carbonate or sodium hydride is essential to deprotonate the amine, thereby increasing its nucleophilicity.

Acidic Catalysts: Acidic conditions are often employed in the final deprotection step if an acid-labile protecting group is used. In reductive amination, an acid catalyst can facilitate the formation of the intermediate iminium ion.

The choice of solvent is dictated by the specific reaction being performed, with the primary considerations being the solubility of the reactants and the reaction temperature.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for N-alkylation reactions as they can dissolve a wide range of reactants and are stable at elevated temperatures.

Alcohols: Methanol and ethanol (B145695) are common solvents for reductive amination reactions.

Aromatic Hydrocarbons: Toluene and xylene are frequently used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A plausible and controllable stepwise synthesis of this compound can be envisioned through the following pathway, which allows for the selective introduction of the substituents.

Proposed Synthetic Pathway:

Protection of p-Phenylenediamine: One of the amino groups of p-phenylenediamine is protected, for instance, through acetylation with acetic anhydride (B1165640) to yield N-(4-aminophenyl)acetamide. This prevents undesired dialkylation in the subsequent steps.

N-Cyclopropylation: The remaining free amino group of N-(4-aminophenyl)acetamide is then reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. This step can also be achieved via a Buchwald-Hartwig amination, which involves a palladium catalyst and a suitable phosphine (B1218219) ligand for coupling an aryl halide with cyclopropylamine.

N-Methylation: The secondary amine formed in the previous step is then methylated using a methylating agent like methyl iodide.

Deprotection: Finally, the protecting group is removed. In the case of an acetyl group, this can be achieved by hydrolysis under acidic or basic conditions to yield the final product, this compound.

Table 2: Stepwise Synthetic Approach Overview

StepReactionKey ReagentsTypical Conditions
1Protectionp-Phenylenediamine, Acetic anhydrideRoom temperature
2N-CyclopropylationN-(4-aminophenyl)acetamide, Cyclopropyl bromide, K₂CO₃DMF, elevated temperature
3N-MethylationN-(4-(cyclopropylamino)phenyl)acetamide, Methyl iodide, NaHDMF or THF
4DeprotectionN-(4-(cyclopropyl(methyl)amino)phenyl)acetamide, HCl or NaOHAqueous solution, heat

Reaction Conditions and Catalytic Systems

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. For the synthesis of this compound, several advanced and green chemistry approaches can be considered.

Catalyst Development: The use of catalysts based on earth-abundant and less toxic metals, such as iron or copper, as alternatives to palladium in cross-coupling reactions is an active area of research.

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a key principle of green chemistry. Ionic liquids have been shown to be effective media for N-alkylation of anilines, offering advantages such as high reaction rates and catalyst recyclability. rsc.org

Photocatalysis: Visible-light-induced N-alkylation of anilines represents a novel and environmentally friendly approach, as it often proceeds under mild conditions without the need for metal catalysts or external heating. nih.gov

Reductive Amination with Greener Reducing Agents: While traditional reductive amination often uses sodium borohydride (B1222165) derivatives, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source offers a more atom-economical and safer alternative.

Table 3: Advanced and Green Synthetic Approaches

ApproachDescriptionPotential Advantages
Ionic Liquids as SolventsUsing ionic liquids as the reaction medium for N-alkylation steps. rsc.orgEnhanced reaction rates, potential for catalyst and solvent recycling. rsc.org
Visible-Light PhotocatalysisEmploying visible light to promote the N-alkylation of the aniline (B41778) derivative. nih.govMild reaction conditions, avoids the use of metal catalysts. nih.gov
Base Metal CatalysisUtilizing catalysts based on more abundant metals like nickel or cobalt for C-N bond formation. researchgate.netLower cost and reduced environmental impact compared to precious metal catalysts. researchgate.net
Catalytic Transfer HydrogenationUsing a hydrogen donor like formic acid in the presence of a catalyst for reductive amination.Avoids the use of metal hydrides, generates fewer waste products.

Principles of Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comacs.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts. libretexts.org This principle is crucial for waste minimization, reducing both the environmental impact and the economic costs associated with waste disposal. jocpr.com

In the context of synthesizing this compound, the choice of alkylation method significantly impacts the atom economy. Traditional N-alkylation using alkyl halides, while effective, often suffers from poor atom economy due to the formation of stoichiometric amounts of salt byproducts. researchgate.net In contrast, modern catalytic methods such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy offer a much greener alternative. nih.govresearchgate.net This approach utilizes alcohols as alkylating agents, with water being the only byproduct, leading to a significantly higher atom economy. nih.govresearchgate.net

Alkylation MethodReactantsDesired ProductByproduct(s)Theoretical Atom Economy
Traditional (using Alkyl Halide)Amine (R-NH₂) + Methyl Iodide (CH₃I) + Base (e.g., K₂CO₃)Methylated Amine (R-NHCH₃)KI, KHCO₃Low
Borrowing Hydrogen (using Alcohol)Amine (R-NH₂) + Methanol (CH₃OH)Methylated Amine (R-NHCH₃)Water (H₂O)High

By prioritizing reactions with high atom economy, such as catalytic hydrogenations and addition reactions, chemists can design synthetic pathways that are inherently more sustainable and efficient. buecher.de

Exploration of Sustainable Synthetic Techniques

Sustainable synthesis aims to reduce the environmental footprint of chemical processes by minimizing energy consumption, using renewable feedstocks, and avoiding hazardous substances. For the synthesis of this compound and related compounds, several innovative techniques are being explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.gov This technique has been successfully applied to the synthesis of various aromatic amines and diamines. jocpr.commdpi.com For example, the presence of N-phenyl-p-phenylenediamine has been shown to significantly improve platinum loading on carbon supports during microwave-assisted catalyst preparation. mdpi.commdpi.com The rapid and uniform heating provided by microwaves can enhance the efficiency of both N-cyclopropylation and N-methylation steps in the synthesis of the target molecule, potentially reducing energy consumption and byproduct formation. nih.gov

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical manufacturing. Consequently, there is a strong drive to develop solvent-free reactions or to replace conventional solvents with greener alternatives.

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate solvent waste entirely. Catalytic N-alkylation of amines with alcohols has been successfully performed under solvent-free conditions, offering a highly efficient and sustainable route to N-substituted amines. acs.orgresearchgate.netrsc.org For instance, iron single-atom catalysts and pincer-nickel complexes have been shown to be highly active for solvent-free N-alkylation. acs.orgresearchgate.net Buchwald-Hartwig amination, a key reaction for forming C-N bonds, has also been adapted to solvent-free protocols. jk-sci.com

When a solvent is necessary, the focus shifts to "green" solvents, such as water, supercritical fluids, or bio-derived solvents, which have a lower environmental and health impact compared to traditional solvents like toluene, dioxane, or dimethylformamide (DMF).

Optimization of Synthetic Pathways

Optimizing a synthetic route involves systematically adjusting reaction parameters to maximize the yield of the desired product while ensuring high purity. This is a critical step in developing a commercially viable and efficient chemical process.

Several factors can be manipulated to enhance the yield of this compound.

Catalyst and Ligand Selection: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is paramount. youtube.com Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can dramatically improve reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions. youtube.comacsgcipr.org Similarly, for N-alkylation via borrowing hydrogen, ruthenium and iridium-based catalysts have proven to be highly effective. nih.govresearchgate.net

Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, in the synthesis of N,N-dimethyl para-phenylene diamine, conducting the reaction under pressure was found to significantly improve the yield and reduce reaction time. rasayanjournal.co.in For p-phenylenediamine derivatives, which are often sensitive to air, conducting the reaction under an inert atmosphere and excluding oxygen from all manipulations is crucial to prevent oxidative degradation and maximize yield. google.com

Base and Reagent Stoichiometry: The choice and amount of base can significantly influence the outcome of C-N coupling reactions. libretexts.org Careful optimization of the molar ratios of the reactants is also essential to drive the reaction to completion and minimize the formation of side products from over-alkylation or other competing reactions.

ParameterStrategy for Yield EnhancementExample Reaction TypeReference
Catalyst SystemUse of bulky, electron-rich phosphine ligandsBuchwald-Hartwig Amination youtube.com
Reaction AtmosphereExclusion of oxygen to prevent oxidationSynthesis of N,N-disubstituted-p-phenylenediamine google.com
Physical ConditionsApplying pressure to increase reaction rateSynthesis of N,N-dimethyl p-phenylenediamine rasayanjournal.co.in
Alkylation MethodEmploying "Borrowing Hydrogen" strategy with Ru/Ir catalystsN-Alkylation of Aromatic Amines nih.gov

Obtaining the final product with a high degree of purity is essential. Several standard and advanced techniques can be employed to purify this compound.

Crystallization and Recrystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. Modified conditions for the preparation of N,N′-diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine showed that recrystallization of the crude product was sufficient for purification. researchgate.net

Distillation: For liquid products or intermediates, distillation is used to separate components based on differences in their boiling points. This technique is particularly useful for removing unreacted starting materials or solvents. google.com

Chromatography: Techniques such as column chromatography are invaluable for separating complex mixtures. The mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption and elution with a mobile phase. Thin-layer chromatography (TLC) is also essential for monitoring the progress of a reaction and determining the optimal time for workup. lew.ro

Acid-Base Extraction: Given the basic nature of the amine functional groups, extraction with acidic solutions can be used to separate the diamine product from non-basic impurities. The diamine can then be recovered by neutralizing the acidic solution. This can also be used to form and purify the product as an acid addition salt, which can be more stable and easier to handle. google.com

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various chemical and engineering factors to ensure a safe, efficient, and economically viable process. While specific industrial synthesis data for this compound is not extensively published, general principles of scaling up the production of specialty aromatic amines can be applied to outline the key considerations.

A plausible industrial synthesis route would likely involve the N-alkylation of a p-phenylenediamine derivative. The key challenges in scaling up such a process include managing reaction kinetics, heat transfer, mass transfer, and ensuring product purity and consistency. epicsysinc.com

Process Optimization and Reactor Selection:

The choice between batch and continuous manufacturing is a critical decision in the scale-up process. cerionnano.com Batch reactors are often favored for specialty chemicals with smaller production volumes due to their flexibility and lower initial investment. cerionnano.com However, for larger-scale production, continuous processes can offer improved consistency, safety, and energy efficiency. cerionnano.com

Key parameters that require optimization during scale-up include reaction temperature, pressure, stoichiometry of reactants, and catalyst loading. In a potential industrial synthesis, a stirred-tank reactor would likely be employed for a batch process, designed to handle the specific reaction conditions. For a continuous process, a packed-bed reactor with a solid-supported catalyst could be considered.

Table 1: Illustrative Comparison of Batch vs. Continuous Processing for this compound Production

ParameterBatch ProcessingContinuous Processing
Production Volume Lower to MediumMedium to High
Flexibility High (easy to switch products)Low (dedicated to one product)
Initial Investment LowerHigher
Operating Costs Can be higher per unitGenerally lower per unit
Process Control More complex to maintain consistencyEasier to maintain steady state
Safety Potential for runaway reactionsGenerally safer due to smaller reaction volumes at any given time

Downstream Processing and Purification:

Upon completion of the reaction, the separation and purification of this compound from the reaction mixture is a critical step. Industrial-scale purification would likely involve a series of unit operations.

Techno-Economic Analysis:

A comprehensive techno-economic assessment is essential before committing to large-scale production. mdpi.com This analysis would evaluate the capital expenditure (CapEx) and operating expenditure (OpEx) of the proposed process.

Key cost drivers include the price of raw materials (p-phenylenediamine derivatives, cyclopropylating agents, and methylating agents), energy consumption, labor costs, and waste disposal. researchgate.net The choice between batch and continuous processing significantly impacts both CapEx and OpEx. nih.govresearchgate.net

Table 2: Estimated Cost Contribution in Industrial this compound Synthesis

Cost ComponentEstimated Contribution (%)
Raw Materials 50 - 65
Energy 15 - 25
Labor 10 - 15
Waste Disposal 5 - 10
Other (Maintenance, etc.) 5 - 10

Waste Management and Environmental Considerations:

The industrial synthesis of aromatic amines can generate significant waste streams, including spent catalysts, organic solvents, and aqueous waste containing unreacted materials and byproducts. researchgate.net A sustainable industrial process for this compound must incorporate effective waste management strategies.

This would involve the recovery and recycling of solvents and unreacted starting materials where feasible. Aqueous waste streams would require treatment to remove aromatic amines before discharge. google.com The selection of greener solvents and reagents during process development can also significantly reduce the environmental impact of the manufacturing process.

Chemical Reactivity and Mechanistic Studies of N1 Cyclopropyl N1 Methylbenzene 1,4 Diamine

Fundamental Reaction Pathways of Aromatic Diamines

Aromatic diamines, particularly p-phenylenediamines, are a well-studied class of compounds known for their rich redox chemistry and reactivity as nucleophiles and substrates for aromatic substitution.

The most prominent reaction pathway for p-phenylenediamines is oxidation. These compounds are readily oxidized due to the electron-rich nature of the aromatic ring, which is enhanced by two electron-donating amino groups. The oxidation process typically involves the removal of electrons and protons to form highly colored, conjugated species.

The initial step in the oxidation of N,N'-substituted p-phenylenediamines is a one-electron transfer to form a radical cation, which is often stabilized by resonance. nih.gov Further oxidation leads to the formation of a dication. researchgate.net For p-phenylenediamines, this process ultimately yields quinone-diimines (QDI), which are the dehydrogenated final oxidation products. researchgate.net These reactions can be initiated by various oxidizing agents, including ferric chloride, silver(II) oxide, ceric ammonium (B1175870) nitrate, or through electrochemical methods. google.comacs.org In some cases, the oxidation of the aminoaromatic compound can be accompanied by hydrolysis, leading to the corresponding quinone. google.com

Recent studies have highlighted the environmental transformation of substituted p-phenylenediamines used as antioxidants into their respective quinone derivatives. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is known to transform into 6PPD-quinone (6PPD-Q), a compound identified in roadway runoff and airborne particulate matter. acs.orgnih.gov This transformation underscores the general susceptibility of this class of compounds to oxidation, a pathway that N1-cyclopropyl-N1-methylbenzene-1,4-diamine is expected to follow. Catalytic oxidation using a modified activated carbon catalyst has also been shown to convert phenylenediamines to their corresponding quinonediimines in nearly quantitative yields. google.com

Table 1: Examples of Oxidation Reactions of p-Phenylenediamines
ReactantOxidizing Agent/ConditionsMajor Product(s)Reference
p-Phenylenediamine (B122844)Dichromate/Sulfuric Acid1,4-Benzoquinone google.com
N,N'-di-(1,4-dimethylpentyl)-p-phenylenediamineO₂, Modified Activated Carbon CatalystN,N'-di-(1,4-dimethylpentyl)-p-quinonediimine google.com
N,N'-diphenyl-1,4-phenylenediamine (DPPD)Electrochemical OxidationDPPD Radical Cation, Dication researchgate.net
o-PhenylenediamineLead Dioxideo-Benzoquinone di-imine oup.com

While aromatic diamines are primarily known for their ease of oxidation, reduction reactions are central to their synthesis. The most common synthetic route to N,N-disubstituted-p-phenylenediamines involves the reduction of a corresponding precursor, typically a p-nitroaniline or p-nitrosoaniline derivative.

For example, a classic synthesis involves the conversion of a di-n-butylaniline to its para-nitroso compound, which is then subsequently reduced to yield the desired p-phenylenediamine. google.com Common reducing agents for this transformation include zinc in an acidic medium. google.com Catalytic hydrogenation is another widely used method. The reduction of a nitro group to an amine can be efficiently achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide. cdnsciencepub.comchemicalbook.com It is crucial in some syntheses to conduct the final steps in an oxygen-free environment, as the resulting phenylenediamine products can be extremely sensitive to oxygen. google.com

Table 2: Synthesis of Substituted p-Phenylenediamines via Reduction
PrecursorReducing Agent/ConditionsProductReference
p-Nitroso disubstituted aniline (B41778)ZincN,N-disubstituted-p-phenylenediamine google.com
N-cyclohexyl-p-nitroanilineH₂, Platinum Oxide CatalystN-cyclohexyl-p-phenylenediamine cdnsciencepub.com
Diethyl-(2-methyl-4-nitro-phenyl)-amineH₂, 10% Pd-CN1,N1-Diethyl-2-methyl-benzene-1,4-diamine chemicalbook.com

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups. The general mechanism for EAS involves a two-step process: initial attack by an electrophile (E+) on the nucleophilic aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

The -NH₂ and -N(CH₃)(c-C₃H₅) groups are strong activating groups and are ortho, para-directors. In a 1,4-disubstituted system, the incoming electrophile will be directed to the positions ortho to the existing amino groups (i.e., positions 2, 3, 5, and 6). The tertiary amine (-N(CH₃)(c-C₃H₅)) is generally a stronger activator than the primary amine (-NH₂), meaning substitution will preferentially occur at the positions ortho to the tertiary amine (positions 2 and 6). Steric hindrance from the N-substituents can also influence the regioselectivity of the reaction.

Table 3: Common Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophile (E+)
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Br⁺ or Cl⁺
NitrationHNO₃/H₂SO₄NO₂⁺
SulfonationFuming H₂SO₄ (SO₃)SO₃ (or ⁺SO₃H)
Friedel-Crafts AlkylationR-Cl/AlCl₃R⁺
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺

The nitrogen atoms of the two amine groups in this compound possess lone pairs of electrons, making them nucleophilic centers. They can react with a variety of electrophiles. The primary amine (-NH₂) is generally more sterically accessible and can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines. The tertiary amine is not capable of acylation or imine formation but retains its basicity and can be protonated or, in some cases, quaternized. The relative nucleophilicity of the two nitrogen atoms can be influenced by electronic and steric factors. The nucleophilic character of N,N-dialkyl-p-phenylenediamines has been exploited in the synthesis of quinone imines through Michael-type addition reactions. acs.org

Role of the Cyclopropyl (B3062369) Group in Reaction Mechanisms

The cyclopropyl group is not merely a passive substituent; its unique electronic structure and inherent ring strain allow it to actively participate in and report on reaction mechanisms, particularly those involving single-electron transfer (SET).

The bonding in a cyclopropyl ring is distinct from that in acyclic alkanes. Described by the Walsh and Coulson-Moffitt orbital models, the C-C bonds have significant p-character and are located outside the internuclear axis, resembling "bent" or banana bonds. wikipedia.org This unique bonding imparts properties similar to a carbon-carbon double bond, allowing the cyclopropyl group to act as a good electron donor through hyperconjugation. wikipedia.orgechemi.com This ability to donate electron density can stabilize adjacent carbocations or radical cations.

N-cyclopropylanilines have been developed as powerful mechanistic probes to investigate SET pathways. acs.org The utility of these probes stems from the fact that upon a one-electron oxidation of the amine nitrogen, the resulting radical cation (amine radical cation) undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgnih.govresearchgate.net This ring-opening is driven by the release of the significant strain energy (~28 kcal/mol) of the three-membered ring. acs.org The process yields a more stable, distonic radical cation, where the charge (on an iminium ion) and the radical are separated. acs.org

This characteristic reaction has provided strong evidence for SET mechanisms in various chemical and biological transformations. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen, producing an N-alkyl-N-nitrosoaniline. nih.govresearchgate.net The nature of the products derived from the cyclopropane (B1198618) ring supports a mechanism involving the initial formation of an amine radical cation, followed by rapid ring opening to an iminium ion with a C-centered radical, which is then trapped. nih.govresearchgate.net The sluggishness of ring opening in some N-cyclopropyl-N-methylaniline radical cations has been attributed to resonance delocalization of the spin and charge into the phenyl ring, rather than a failure to meet stereoelectronic requirements for ring opening. researchgate.net

Table 4: Products from the Reaction of a Substituted N-Cyclopropylaniline with Nitrous Acid
ReactantConditionsProducts from Amine MoietyProducts from Cyclopropyl MoietyReference
4-chloro-N-2-phenylcyclopropyl-N-methylanilineNitrous Acid, Aqueous Acetic Acid, 0 °C4-chloro-N-methyl-N-nitrosoaniline (76%)Cinnamaldehyde (55%), 3-phenyl-5-hydroxyisoxazoline (26%) nih.govresearchgate.net

This established reactivity pattern strongly suggests that one-electron oxidation of this compound would lead to the formation of a radical cation, which could then undergo a similar, rapid cleavage of the C-N bond to the cyclopropyl group. This makes the cyclopropyl substituent a key indicator of SET pathways in its chemical reactions.

Strain-Release Processes in Reactivity

A defining characteristic of the N-cyclopropyl moiety in aromatic amines is its propensity to undergo reactions driven by the release of ring strain. The cyclopropane ring, with its bond angles compressed to 60°, possesses a significant amount of strain energy (approximately 27.5 kcal/mol). This stored energy can be liberated in chemical reactions, providing a thermodynamic driving force for processes that involve the opening of the three-membered ring.

In the context of this compound, the most prominent strain-release process is initiated by single-electron transfer from the nitrogen atom. Oxidation of the amine, either chemically or electrochemically, generates a radical cation intermediate. In this radical cation, the positive charge and the unpaired electron are delocalized over the aromatic ring and the nitrogen atom. This electronic rearrangement weakens the C-C bonds of the adjacent cyclopropyl ring, leading to its rapid and irreversible opening. This ring-opening process is a key step that dictates the subsequent reaction pathways and the final products formed. The transformation of the cyclopropyl group into a more stable, unstrained alkyl chain is a highly favorable process that often outcompetes other potential reactions of the radical cation intermediate.

The nitrosation of N-alkyl-N-cyclopropylanilines provides a clear example of this reactivity, where the cyclopropyl group is selectively cleaved from the nitrogen atom upon reaction with nitrous acid. This selectivity underscores the role of the cyclopropyl group as a reactive handle, susceptible to ring-opening under specific reaction conditions. The mechanism is believed to involve the formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening.

Detailed Mechanistic Elucidation of Key Transformations

The mechanistic pathways of reactions involving this compound and related N-cyclopropylanilines have been investigated through a combination of spectroscopic, kinetic, and computational methods. These studies have provided valuable insights into the nature of the reactive intermediates and the energetic profiles of the reaction coordinates.

The transient intermediates formed during the reactions of N-cyclopropyl aromatic amines have been characterized using various spectroscopic techniques. The radical cations, which are central to the strain-release reactivity, have been studied using UV-Vis and electron paramagnetic resonance (EPR) spectroscopy. Aniline radical cations typically exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum. For instance, the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (a related compound) is known as Wurster's blue and has a distinct blue color. While specific spectra for the radical cation of this compound are not available, data from analogous systems provide a basis for understanding its spectroscopic properties.

Kinetic studies, often employing techniques like laser flash photolysis, have been instrumental in determining the rates of key reaction steps. The lifetimes of radical cations and the rate constants for their formation and subsequent reactions, such as ring-opening, have been measured for various N-cyclopropylaniline derivatives. These studies have shown that the ring-opening of the cyclopropyl group is an extremely fast and irreversible process.

Table 1: Representative Kinetic Data for the Oxidation of N-Cyclopropylaniline Analogs This table presents data from analogous compounds to illustrate the expected kinetic behavior of this compound.

ParameterN-Cyclopropylaniline (CPA)3-Chloro-N-cyclopropylaniline (3-Cl-CPA)
Radical Cation Lifetime (τ) 140 - 580 ns-
Bimolecular Rate Constant for Oxidation (kox) ~2-4 x 109 M-1s-1~9 x 108 to 4 x 109 M-1s-1

Data sourced from studies on the photosensitized oxidation of N-cyclopropylanilines.

Computational chemistry, particularly Density Functional Theory (DFT), has been a powerful tool for elucidating the reaction mechanisms of N-cyclopropyl aromatic amines. DFT calculations have been used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This allows for the mapping of the entire reaction energy profile, providing insights into the feasibility of different mechanistic pathways.

For the ring-opening of N-cyclopropylanilines, DFT calculations have been employed to investigate the structure of the radical cation and the transition state for the C-C bond cleavage of the cyclopropyl ring. These studies support a mechanism where the formation of the radical cation is followed by a low-energy barrier ring-opening step. The calculations also help in understanding the electronic factors that influence the reactivity, such as the effect of substituents on the aromatic ring on the stability of the radical cation and the activation energy for ring-opening.

Table 2: Calculated Energetic Parameters for a Model Ring-Opening Reaction (Cyclopropane + Aniline) This table presents DFT calculated data for a model system to illustrate the energetics of the ring-opening process.

ParameterUncatalyzed ReactionUrea-Catalyzed Reaction
Reaction Type Nucleophilic Ring-OpeningNucleophilic Ring-Opening
Relative Free Energy of Transition State (ΔG‡) HighLowered by catalysis

Data based on DFT calculations of the ring-opening of a nitro-substituted cyclopropane by aniline, demonstrating the principles applicable to the intramolecular process in N-cyclopropylanilines.

Isotopic labeling studies are a valuable experimental technique for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Furthermore, the use of heavy isotopes like 15N can be employed to trace the fate of the nitrogen atoms during reactions such as nitrosation, providing direct evidence for the reaction pathways.

Table 3: Representative Kinetic Isotope Effects for N-Dealkylation of Aniline Derivatives This table presents KIE data from analogous reactions to infer the mechanistic details for this compound.

ReactionSubstrateIsotopic SubstitutionkH/kDMechanistic Implication
N-Demethylation N,N-DimethylanilineCH3 vs. CD31.5 - 2.3C-H bond cleavage is partially rate-limiting.
N-Demethylation 4-Nitro-N,N-dimethylanilineCH3 vs. CD3~7C-H bond cleavage is significantly rate-limiting.

Data sourced from studies on the enzymatic and chemical oxidation of N,N-dimethylaniline derivatives.

Advanced Characterization and Structural Elucidation

X-ray Diffraction Analysis

While spectroscopic methods provide robust evidence for chemical structure, X-ray diffraction analysis of a single crystal offers the most definitive and unambiguous structural proof. mdpi.com

Growing a suitable single crystal of N1-cyclopropyl-N1-methylbenzene-1,4-diamine would allow for analysis by single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined. esrf.fr

The resulting data would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial orientation of the cyclopropyl (B3062369) and methyl groups relative to the benzene (B151609) ring.

Intermolecular Interactions: Details on how molecules pack in the solid state, including potential hydrogen bonding involving the primary amine group and π-π stacking interactions between aromatic rings. nih.gov

An illustrative set of plausible crystallographic data, based on similar N-substituted benzene-1,4-diamine structures, is presented in Table 6. nih.govresearchgate.netresearchgate.net

Table 6: Illustrative Single-Crystal X-ray Diffraction Data

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~14.8
b (Å) ~5.6
c (Å) ~14.9
α (°) 90
β (°) ~108
γ (°) 90
Volume (ų) ~1170

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid sample. carleton.edulibretexts.org For this compound, PXRD analysis is instrumental in confirming its solid-state form, whether it is crystalline or amorphous. Crystalline materials produce a distinct diffraction pattern characterized by sharp peaks, whereas amorphous materials result in a broad halo with no defined peaks. mdpi.comamericanpharmaceuticalreview.com

The PXRD pattern of a high-purity crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. These peaks correspond to the constructive interference of X-rays scattered by the ordered arrangement of molecules within the crystal lattice, as described by Bragg's Law. carleton.edulibretexts.org The position and intensity of these peaks serve as a fingerprint for the specific crystalline form of the compound.

In a hypothetical analysis, a finely ground powder of this compound would be subjected to monochromatic X-ray radiation. The diffracted X-rays would then be detected as a function of the scattering angle (2θ). The resulting diffractogram can be used to identify the crystalline phase and can also be employed to detect the presence of any crystalline impurities, which would present their own characteristic diffraction patterns. news-medical.netatomfair.com The absence of a broad halo in the background of the diffractogram would indicate a low amorphous content. americanpharmaceuticalreview.com

Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.37.2100
17.05.280
21.84.165
24.73.690
28.23.250

This table is generated for illustrative purposes and does not represent actual experimental data.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and for confirming its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating the compound from impurities and for providing structural information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A common approach for the analysis of aromatic amines is reversed-phase HPLC. nih.govresearchgate.net

In a typical HPLC analysis of this compound, a solution of the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of methanol or acetonitrile and water, is then pumped through the column. sielc.comsielc.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The elution of the compounds is monitored by a detector, commonly a UV detector set at a wavelength where the aromatic rings absorb light. helixchrom.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method and Purity Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 4.2 min
Purity 99.5%

This table represents a hypothetical HPLC analysis and does not reflect actual experimental results.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed by GC to assess its purity and to separate it from any volatile impurities. When coupled with a Mass Spectrometer (GC-MS), this technique provides invaluable information for identity confirmation through the determination of the compound's mass-to-charge ratio (m/z) and its fragmentation pattern. medistri.swissthermofisher.com

In a GC-MS analysis, the sample is vaporized and introduced into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. researchgate.net For aromatic amines, the molecular ion peak is typically intense. whitman.edu

Table 3: Predicted GC-MS Fragmentation Data for this compound

m/zProposed FragmentRelative Abundance
162[M]+ (Molecular Ion)High
147[M-CH3]+Moderate
133[M-C2H5]+Moderate
121[M-C3H5]+Moderate
106[C7H8N]+High
77[C6H5]+Low

This table contains predicted fragmentation patterns and is for illustrative purposes only.

Synthesis and Research on Derivatives and Analogues

Design and Synthesis of Substituted N1-cyclopropyl-N1-methylbenzene-1,4-diamine Analogues

The rational design of analogues involves targeted modifications to probe the effects of sterics, electronics, and hydrogen-bonding potential on the molecule's function. The synthesis of these new chemical entities relies on established and modern organic chemistry methodologies.

Introducing substituents onto the benzene (B151609) ring can significantly alter the electronic properties of the entire molecule. Electron-withdrawing groups like fluorine can affect the pKa of the amino groups, while electron-donating groups like methoxy (B1213986) can influence the ring's reactivity and metabolic stability.

Fluoro Substitutions: The synthesis of fluoro-substituted analogues can be approached by utilizing fluorinated starting materials. For instance, a common precursor like 4-fluoronitrobenzene can undergo nucleophilic aromatic substitution with N-cyclopropylmethylamine, followed by reduction of the nitro group to yield the desired fluorinated diamine. chemicalbook.com Alternatively, late-stage fluorination of the p-phenylenediamine (B122844) scaffold can be achieved using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI), although challenges in regioselectivity may arise with multiple available positions on the aromatic ring. mdpi.com

Methoxy Substitutions: Methoxy groups are typically introduced using precursors containing the desired functionality. A synthetic route could involve the diazotization of 2-methoxymethylaniline followed by a coupling reaction and subsequent reduction to form a methoxy-substituted p-phenylenediamine. google.com The synthesis of alkoxy-substituted phenazines from corresponding o-phenylenediamines also highlights established methods for incorporating these groups into aromatic amine scaffolds. nih.gov

Modification Type Synthetic Strategy Key Reagents/Precursors Potential Impact
Fluoro Substitution Nucleophilic Aromatic Substitution (SNAr) + Reduction4-Fluoronitrobenzene, N-cyclopropylmethylamine, Pd/C, H₂Alters pKa, metabolic stability, and binding interactions.
Fluoro Substitution Electrophilic FluorinationN-fluorobenzenesulfonimide (NFSI)Introduces fluorine at a late stage; regioselectivity can be a challenge.
Methoxy Substitution Build from substituted precursors2-MethoxymethylanilineModulates electron density, solubility, and metabolic pathways.

Altering the N-alkyl groups allows for the systematic exploration of the steric and electronic requirements of the binding pocket of a biological target. This can influence potency, selectivity, and pharmacokinetic properties.

N-Cyclopropylethyl Analogues: Replacing the N-methyl group with a larger N-cyclopropylethyl group can be accomplished via reductive amination of N-cyclopropyl-p-phenylenediamine with cyclopropylethyl aldehyde. An alternative approach involves the direct N-alkylation of a protected p-phenylenediamine derivative with a suitable cyclopropylethyl halide.

General N-Alkylation: A versatile method for preparing a variety of N-substituted analogues involves the reaction of N-phenyl-p-quinoneimine with a diverse set of primary amines. google.com This strategy allows for the introduction of a wide range of alkyl and cycloalkyl groups at the N1 position, providing a straightforward route to probe the impact of different substituents. google.com

Analogue Synthetic Approach Key Reagents Rationale for Modification
N1-cyclopropyl-N1-cyclopropylethyl Reductive AminationN-cyclopropyl-p-phenylenediamine, Cyclopropylethyl aldehyde, NaBH(OAc)₃To explore the effect of a larger, flexible alkyl group.
General N-Alkyl Analogues Reaction with QuinoneimineN-phenyl-p-quinoneimine, R-NH₂To systematically vary the size and nature of the N-alkyl substituent. google.com

Incorporating other functional groups, such as amides or hydroxyls, can introduce new hydrogen bonding capabilities or serve as handles for further chemical modification. For example, the synthesis of N-acetylamino groups on related pyrrolidine (B122466) structures demonstrates a common transformation where an amine is converted to an amide, which can alter solubility and interaction profiles. nih.gov Such modifications are typically achieved through standard functional group interconversions on a suitable precursor.

Strategies for Chemical Library Synthesis based on the Chemical Compound

To efficiently explore the structure-activity relationships of this compound, combinatorial chemistry and parallel synthesis are powerful strategies for generating large, diverse libraries of related compounds. nih.govroutledge.com These methods enable the rapid synthesis of numerous analogues for high-throughput screening. imperial.ac.uk

A common approach is solid-phase organic synthesis (SPOS), where a p-phenylenediamine scaffold is attached to a polymer resin. imperial.ac.uk This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A "split-and-mix" strategy can be employed to generate a vast number of unique compounds. uniroma1.it

A hypothetical library synthesis could proceed as follows:

Scaffold Attachment: A suitable p-phenylenediamine precursor is immobilized on a solid support.

Diversification Step 1 (Ring Substituents): The resin-bound scaffold is split into multiple portions, and each portion is subjected to a different reaction to introduce various substituents (e.g., halogens, alkyl groups) onto the benzene ring.

Diversification Step 2 (N-Alkylation): The resin portions are recombined, mixed, and then split again. Each new portion is then reacted with a different alkylating agent to install a variety of N-alkyl groups.

Cleavage and Isolation: The final compounds are cleaved from the resin, resulting in a library of discrete analogues ready for screening.

Parallel synthesis is another strategy where compounds are made in spatially separate reaction vessels, such as the wells of a microtiter plate. imperial.ac.uk While this produces smaller libraries, the identity of each compound is known by its location, eliminating the need for complex deconvolution. imperial.ac.uk

Stereochemical Aspects in Derivative Synthesis and Characterization

When modifications to the this compound scaffold introduce one or more stereocenters, the control and characterization of stereochemistry become critical. The different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit profoundly different biological activities and pharmacokinetic profiles.

The synthesis of single enantiomers or diastereomers requires the use of asymmetric synthesis techniques.

Chiral Catalysis: Transition metal catalysts or organocatalysts featuring chiral ligands can be used to control the stereochemical outcome of key bond-forming reactions. For example, an enantioselective reaction could be used to install a chiral substituent on the benzene ring or the N-alkyl group. mdpi.com

Biocatalysis: Enzymes, which are inherently chiral, can be powerful tools for asymmetric synthesis. Engineered enzymes have been developed for reactions like carbene N-H insertion, providing a route to chiral amines with high enantioselectivity. rochester.edu

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been used effectively in the synthesis of complex chiral molecules. nih.gov

The synthesis of chiral pyrrolidine analogues of natural products serves as a relevant example, where the stereochemistry is carefully controlled starting from chiral precursors to yield specific stereoisomers for biological evaluation. nih.gov The characterization of these chiral compounds requires specialized analytical techniques, such as chiral chromatography or polarimetry, to confirm their enantiomeric or diastereomeric purity.

Chiral Resolution Techniques (if applicable)

An extensive review of scientific literature and chemical databases reveals no available information regarding the chiral resolution of this compound. The molecular structure of this compound does not possess a chiral carbon center. While the nitrogen atom attached to the cyclopropyl (B3062369), methyl, and phenyl groups could potentially be a stereocenter, the rapid inversion of the nitrogen atom at room temperature typically prevents the isolation of stable enantiomers in similar amine compounds. Consequently, chiral resolution techniques are generally not applicable to this molecule as it is considered achiral under standard conditions. Research on the synthesis of derivatives has not focused on creating stereoisomers from this specific parent compound.

Applications in Chemical Sciences and Materials Research Non Biological Focus

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The presence of two reactive amine functionalities and an electron-rich aromatic ring makes N1-cyclopropyl-N1-methylbenzene-1,4-diamine a valuable intermediate in organic synthesis. It can serve as a precursor for a wide array of complex molecules, particularly heterocyclic compounds, and can participate in efficient multicomponent reactions.

Precursors for Heterocyclic Synthesis

Aromatic diamines are fundamental precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. While specific examples utilizing this compound are not extensively documented, the reactivity of the p-phenylenediamine (B122844) scaffold is well-established. For instance, p-phenylenediamines are known to react with dicarbonyl compounds to form various heterocyclic systems. The cyclopropyl (B3062369) and methyl groups on one of the nitrogen atoms in this compound would influence the electronic and steric environment, potentially leading to novel heterocyclic structures with unique properties.

Cyclopropenones, which are strained three-membered ring ketones, are also reactive partners for the synthesis of heterocycles. researchgate.netnih.gov The reaction of N-substituted p-phenylenediamines with cyclopropenone derivatives could offer a pathway to novel and complex heterocyclic frameworks. The inherent ring strain of the cyclopropyl group in this compound could also be exploited in ring-opening or rearrangement reactions to generate diverse heterocyclic structures. researchgate.netnih.gov

Furthermore, donor-acceptor cyclopropanes, which can be synthesized from chalcones, are valuable building blocks for bioactive compounds and can undergo rearrangements to form heterocycles like 2,3-dihydrobenzofurans. nih.gov The presence of the cyclopropyl moiety in the target molecule suggests its potential to be involved in similar transformations, expanding its utility in heterocyclic synthesis.

Reagents in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. p-Phenylenediamines have been successfully employed as key components in MCRs. For example, they can participate in five-component reactions to synthesize complex molecules like bis(2-phenyl-2,3-dihydroquinazolin-4(1H)-one) derivatives. nih.gov

The differential reactivity of the two amino groups in this compound (a secondary and a primary amine) could be advantageously used in MCRs to achieve regioselective transformations, leading to the construction of intricate molecular architectures. The nucleophilic nature of the amino groups allows them to react with various electrophiles, such as aldehydes and isocyanides, which are common components in MCRs.

Applications in Material Science

The structural characteristics of this compound make it an attractive candidate for the development of advanced materials. Its aromatic diamine structure can be incorporated into polymer backbones, and the N-substituents can be tuned to influence the material's optical and electronic properties.

Development of Functional Monomers and Polymers

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound could serve as a functional monomer to introduce specific properties into these polymer chains. The cyclopropyl and methyl groups can affect the polymer's solubility, processability, and final properties by influencing chain packing and intermolecular interactions.

The incorporation of this diamine into polymer structures could lead to materials with modified thermal and mechanical properties. While specific data for polymers derived from this compound is not available, the general principles of polymer chemistry suggest that its unique substitution pattern would impart distinct characteristics to the resulting polymers.

Contribution to Advanced Materials (e.g., dyes and pigments with specific optical properties)

N-substituted p-phenylenediamines are known precursors and components in the synthesis of various dyes and pigments. Azo dyes, for instance, can be synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. mdpi.com The amino groups of this compound could be utilized in such reactions to create novel dye molecules. The electronic nature of the cyclopropyl and methyl groups would influence the color and photophysical properties of the resulting dyes.

Furthermore, substituted p-phenylenediamines are integral to the structure of various chromophores, including BODIPY and aza-BODIPY dyes, which are known for their strong absorption and fluorescence properties. nih.govelsevierpure.com The incorporation of the this compound moiety into such dye systems could modulate their optical properties, such as absorption and emission wavelengths, and quantum yields. The table below summarizes the impact of structural modifications on the optical properties of BODIPY dyes, illustrating how substituent changes can tune their characteristics.

Dye SystemStructural ModificationImpact on Optical PropertiesReference
BODIPY3,5-distyryl extensionChanges from a saturable absorber to an efficient reverse saturable absorbing material. nih.gov
BODIPYEncapsulation in a coordination cage to form H-dimersLeads to a blue-shift in absorption and slower decay of the excited state. elsevierpure.com
Aza-BODIPYCompared to BODIPYSignificant red-shift in absorption due to the nitrogen atom in the methine bridge. nih.gov

Enhancement of Material Properties (e.g., non-linear optical properties in advanced materials for general applications)

Materials with significant third-order nonlinear optical (NLO) properties are crucial for applications in photonics, such as optical switching and data processing. mdpi.com Organic materials, particularly those with extended π-conjugated systems and donor-acceptor character, often exhibit large NLO responses. N-substituted p-phenylenediamines can act as strong electron-donating groups in such systems.

The incorporation of this compound into conjugated molecules or polymers could lead to materials with enhanced NLO properties. The electron-donating nature of the diamine moiety, coupled with the potential for charge transfer interactions, is a key design principle for high-performance NLO materials. Studies on other organic molecules have shown that modifying donor-acceptor strengths and extending conjugation lengths can significantly increase the third-order NLO susceptibility (χ(3)). mdpi.com For example, the introduction of strong electron-withdrawing groups to a conjugated system can lead to a significant increase in NLO vulnerability due to enhanced intramolecular charge transfer. mdpi.com

The table below presents findings on the third-order NLO properties of a poly(p-phenylene vinylene) derivative, illustrating how modifications can enhance these properties.

MaterialModificationEffect on Third-Order NLO Susceptibility (χ(3))Reference
Poly[2-methoxy-5-(3'-methyl)butoxy]-p-phenylene vinylene (MMB-PPV) filmNitrogen ion (N+) implantation at a dose of 3.8 × 10¹⁶ ions/cm²Increased from 7.1 × 10⁻¹⁰ esu to a maximum of 9.3 × 10⁻⁹ esu. researchgate.net

Coordination Chemistry and Metal Complex Formation

The Chemical Compound as a Ligand in Transition Metal Complexes

There is no specific information available in the searched scientific literature detailing the use of this compound as a ligand in transition metal complexes. Research on analogous p-phenylenediamine derivatives suggests that the diamine functionality can chelate to metal centers, but specific studies involving the N1-cyclopropyl-N1-methyl substituted compound, including the types of transition metals it coordinates with and the properties of the resulting complexes, have not been reported.

Synthesis, Structure, and Properties of Metal-Diamine Complexes

Consistent with the lack of information on its role as a ligand, there are no available research findings on the synthesis, structure, or properties of metal complexes formed with this compound. While general methods for synthesizing metal-diamine complexes are well-established, specific reaction conditions, structural characterization data (such as X-ray crystallography), and the electronic or magnetic properties of complexes involving this particular diamine are not documented in the scientific literature.

Future Research Directions for N1 Cyclopropyl N1 Methylbenzene 1,4 Diamine

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective synthetic routes to unsymmetrically substituted p-phenylenediamines like N1-cyclopropyl-N1-methylbenzene-1,4-diamine is a critical first step. Future research should focus on the exploration of novel catalytic systems that can achieve this with high yield and purity.

Key Research Areas:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Building upon established methods for C-N bond formation, research should investigate the use of advanced palladium and copper catalysts. These would facilitate the sequential and controlled introduction of the cyclopropyl (B3062369) and methyl groups onto the p-phenylenediamine (B122844) scaffold. The development of ligands that can finely tune the reactivity of the metal center will be crucial for achieving high selectivity in the synthesis of this unsymmetrical product.

Enzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional metal catalysis. Future investigations could explore the potential of engineered enzymes for the asymmetric synthesis of this compound. This could involve the directed evolution of existing enzymes to recognize and modify the p-phenylenediamine core with the desired substituents.

Table 1: Potential Catalytic Systems for Synthesis

Catalytic SystemPotential AdvantagesKey Research Challenges
Palladium-based CatalystsHigh efficiency, broad substrate scopeAchieving high selectivity for the unsymmetrical product, catalyst cost
Copper-based CatalystsLower cost than palladium, good for C-N couplingOften require higher temperatures, potential for side reactions
Biocatalysis (Enzymes)High selectivity, environmentally friendlyEnzyme discovery and engineering, scalability of the process

Advanced Computational Modeling for Predicting Chemical Behavior and Material Properties

Computational chemistry offers a powerful tool for predicting the properties of this compound before its synthesis and for guiding experimental work.

Prospective Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict a range of properties, including electronic structure, oxidation potentials, and spectroscopic characteristics. rsc.orgresearchgate.netku.dk Such calculations can provide insights into how the cyclopropyl and methyl groups influence the electronic properties of the p-phenylenediamine core, which is crucial for predicting its suitability for applications in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can help in understanding its solubility, diffusion characteristics, and interactions with other molecules, which is important for its application in materials science.

Table 2: Predicted Properties for Computational Investigation

PropertyComputational MethodPotential Application Relevance
Oxidation PotentialDFTConductive polymers, antioxidants
Electronic Band GapDFTOrganic electronics, photovoltaics
Solubility ParametersMD SimulationsPolymer composites, formulation development
Conformational AnalysisDFT/MDUnderstanding structure-property relationships

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and scalability for the production of fine chemicals. acs.orgsyrris.com

Future Research Focus:

Development of Continuous Flow Synthesis Processes: Designing a continuous flow process for the synthesis of this compound would enable its on-demand production with precise control over reaction parameters. elveflow.com This would involve the use of microfluidic reactors and in-line purification techniques. researchgate.netufluidix.com

Automated Library Synthesis: Integrating the synthesis of this compound into automated platforms would allow for the rapid generation of a library of related derivatives. This would facilitate the systematic exploration of structure-property relationships and the discovery of new materials with optimized performance. beilstein-journals.org

Development of High-Throughput Screening Methods for New Material Applications

Once synthesized, high-throughput screening (HTS) methods will be essential for rapidly evaluating the potential of this compound in various material applications. enamine.net

Potential Screening Platforms:

Conductive Polymer Formulations: HTS can be used to screen different formulations of polymers incorporating this compound to identify those with optimal conductivity and stability. researchgate.netcyberleninka.ru

Antioxidant Activity Assays: The antioxidant potential of this compound in various materials, such as plastics and lubricants, can be rapidly assessed using HTS assays that measure its ability to scavenge free radicals. researchgate.netnih.govperformanceadditives.us

Investigation of Environmental Fate and Persistence in Chemical Systems (e.g., transformation products)

Understanding the environmental fate of a new chemical is crucial for its responsible development and application. Future research must address the potential environmental impact of this compound.

Key Areas of Environmental Research:

Biodegradation Pathways: Studies should be conducted to determine if microorganisms can degrade this compound and to identify the resulting transformation products. nih.govasm.orgsemanticscholar.orgnih.govjst.go.jp This information is vital for assessing its persistence in the environment.

Toxicity of Transformation Products: The toxicity of any identified transformation products should be evaluated to ensure that the degradation of the parent compound does not lead to the formation of more harmful substances. nih.govresearchgate.netnih.govresearchgate.net

Conclusion

Summary of the Current State of Research on N1-cyclopropyl-N1-methylbenzene-1,4-diamine

The scientific landscape surrounding this compound is currently in a nascent stage, with a conspicuous absence of dedicated research articles in peer-reviewed journals. The primary sources of information for this specific compound are catalogues from chemical suppliers, where it is listed as a research chemical. This indicates that while the compound is available for investigation, it has yet to be the central subject of extensive study.

Research into structurally related compounds, however, provides a foundational understanding from which potential properties and applications of this compound can be inferred. The core structure, a p-phenylenediamine (B122844), is a well-known scaffold in medicinal chemistry and materials science. Derivatives of p-phenylenediamine are recognized for their redox properties, which can lead to applications in polymer science and as antioxidants. For instance, certain N-methylated p-phenylenediamines have been investigated for their ability to generate free radicals and their potential toxicological effects, a property linked to their autoxidation rates.

The substituents on the nitrogen atoms significantly influence the compound's characteristics. The presence of a methyl group on one of the nitrogen atoms is a common feature in many biologically active molecules. This substitution can alter the electronic properties and steric hindrance around the nitrogen, thereby affecting its reactivity and interaction with biological targets.

The cyclopropyl (B3062369) group is a particularly interesting substituent due to its unique electronic and conformational properties. It can act as a "saturated" group that can participate in conjugation, influencing the electronic environment of the aromatic ring. In medicinal chemistry, the introduction of a cyclopropyl group can enhance binding affinity to biological targets and improve metabolic stability. Studies on other cyclopropyl-containing aromatic amines have highlighted their potential in the development of novel therapeutic agents. The strained three-membered ring can also be susceptible to ring-opening reactions under specific conditions, offering a potential route for further chemical transformations.

While direct experimental data for this compound is not publicly available, the collective knowledge on its constituent moieties—the p-phenylenediamine core, the N-methyl group, and the N-cyclopropyl group—suggests a compound with a rich and complex chemical profile worthy of detailed investigation.

Outlook on Unexplored Research Avenues and Potential Impact on Chemical Sciences

The limited research on this compound presents a fertile ground for future scientific exploration. Several unexplored research avenues could yield significant insights and practical applications, potentially impacting various domains of chemical science.

Medicinal Chemistry: A primary area of investigation would be the biological activity of this compound. Given that many p-phenylenediamine derivatives exhibit a range of biological effects, it would be pertinent to screen this compound for various therapeutic properties. The combination of the cyclopropyl and methyl groups could lead to novel interactions with enzymes or receptors. For example, its structural similarity to other amine-containing compounds suggests potential applications as an inhibitor or modulator of specific biological pathways. The unique steric and electronic nature of the cyclopropyl group could be exploited to design molecules with high selectivity and potency.

Materials Science: The redox properties inherent to the p-phenylenediamine core suggest that this compound could serve as a monomer for the synthesis of novel conductive polymers. The N-substituents would likely influence the solubility, processability, and electronic properties of the resulting polymers. Investigating its electropolymerization and the characteristics of the polymeric films could open up new possibilities in the field of organic electronics, such as in the development of sensors, electrochromic devices, or antistatic coatings.

Synthetic Chemistry: The development of efficient and scalable synthetic routes to this compound and its derivatives is a crucial first step. Exploring its reactivity in various chemical transformations would be another important research direction. For instance, the reactivity of the secondary amine could be exploited for further functionalization, leading to a library of related compounds for structure-activity relationship studies. The potential for cyclopropane (B1198618) ring-opening reactions under specific catalytic or acidic/basic conditions could also be investigated to generate novel molecular scaffolds.

Computational Chemistry: In the absence of extensive experimental data, computational studies can provide valuable predictions about the properties of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, conformational preferences, and spectroscopic properties. Molecular docking studies could be used to predict its binding affinity to various biological targets, thereby guiding experimental screening efforts.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N1-cyclopropyl-N1-methylbenzene-1,4-diamine?

  • Methodological Answer : Synthesis typically involves alkylation of 1,4-diaminobenzene with cyclopropane derivatives. For analogous compounds (e.g., naphthalenyl-substituted diamines), reactions are conducted under controlled conditions using catalysts (e.g., palladium or copper-based systems) and inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography is critical for high yields (>75%) . Key parameters include:
  • Temperature : 80–120°C (prevents side reactions).
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Catalyst : Pd(OAc)₂ or CuI for C–N coupling .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl and methyl group integration (e.g., cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Resolve stereoelectronic effects of the cyclopropyl group (e.g., bond angles ~60°) .
  • HPLC-MS : Quantify purity (>98%) and detect by-products (e.g., unreacted diamine or over-alkylated species) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reaction yields during this compound synthesis?

  • Methodological Answer : Yield variations (e.g., 60% vs. 85%) may arise from:
  • Substituent Steric Effects : Cyclopropyl groups increase steric hindrance, slowing alkylation. Use bulky ligands (e.g., PPh₃) to stabilize intermediates .
  • Oxidative By-products : Monitor dissolved oxygen levels; employ reducing agents (e.g., ascorbic acid) to suppress quinone formation .
  • Statistical Analysis : Design of Experiments (DoE) to optimize temperature/catalyst ratios .

Q. How does the cyclopropyl group influence electronic properties compared to other substituents (e.g., methyl or naphthalenyl)?

  • Methodological Answer :
  • Computational Modeling : DFT studies show cyclopropyl’s electron-withdrawing effect via conjugation, reducing amine basicity (pKa ~8.2 vs. 9.5 for methyl analogs) .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials shifted by +0.3 V compared to unsubstituted diamines .
  • Comparative Reactivity :
SubstituentOxidation Rate (k, s⁻¹)Reduction Potential (V)
Cyclopropyl0.12 ± 0.02-1.05
Methyl0.08 ± 0.01-0.92
Naphthalenyl0.25 ± 0.03-1.20
Data extrapolated from analogous systems

Q. What are the challenges in characterizing the solid-state polymorphism of this compound?

  • Methodological Answer : Polymorph screening via:
  • Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points 150–170°C with ΔH ~25 kJ/mol) .
  • Powder XRD : Compare experimental patterns with COD entries (e.g., COD 2018051 for nitro analogs) to detect lattice variations .
  • Solvent Selection : Use high-boiling solvents (e.g., DMSO) to isolate metastable forms .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under oxidative conditions?

  • Methodological Answer : Discrepancies may arise from:
  • Reagent Purity : Trace metals in oxidizing agents (e.g., KMnO₄ vs. H₂O₂) accelerate degradation .
  • pH Effects : Stability decreases in alkaline conditions (pH >10); buffered systems (pH 7–8) recommended .
  • Kinetic Studies : Monitor decomposition via UV-Vis (λmax 320 nm for quinone products) to derive rate constants .

Structural and Functional Comparisons

Q. How does this compound compare to N1,N1,N4,N4-tetramethyl analogs in biological assays?

  • Methodological Answer :
  • Enzyme Inhibition : Cyclopropyl derivatives show 2–3× higher IC₅₀ values for monoamine oxidases due to steric clashes in active sites .
  • Membrane Permeability : LogP values (cyclopropyl: 2.1 vs. methyl: 1.8) correlate with enhanced cellular uptake in MDCK assays .

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Feasible Synthetic Routes

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N1-cyclopropyl-N1-methylbenzene-1,4-diamine
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N1-cyclopropyl-N1-methylbenzene-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.